molecular formula C13H8BrClN2O3 B3982319 3-bromo-N-(2-chloro-4-nitrophenyl)benzamide

3-bromo-N-(2-chloro-4-nitrophenyl)benzamide

Cat. No.: B3982319
M. Wt: 355.57 g/mol
InChI Key: RJANIVKIYDOCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-chloro-4-nitrophenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chloro-4-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the bromination of N-(2-chloro-4-nitrophenyl)benzamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chloro-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine, UV light.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 3-bromo-N-(2-chloro-4-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation: Oxidized aromatic compounds with modified functional groups.

Scientific Research Applications

3-bromo-N-(2-chloro-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chloro-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the aromatic structure allows for interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-chloro-4-aminophenyl)benzamide: A reduced form with an amino group instead of a nitro group.

    N-(2-chloro-4-nitrophenyl)benzamide: Lacks the bromine substituent.

    3-bromo-N-(4-nitrophenyl)benzamide: Lacks the chlorine substituent.

Uniqueness

3-bromo-N-(2-chloro-4-nitrophenyl)benzamide is unique due to the combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17(19)20)7-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJANIVKIYDOCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(2-chloro-4-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.